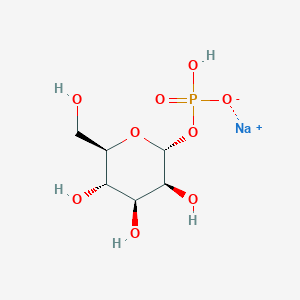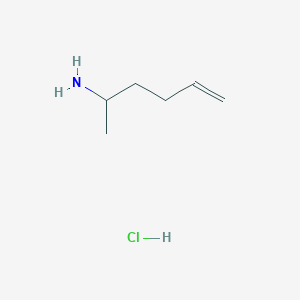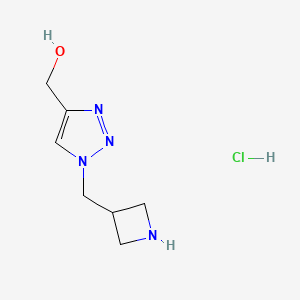
α-D-Mannose-1-phosphat-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-D-Mannose-1-phosphate sodium salt is an intermediate in fructose and mannose metabolism . It is a naturally occurring sugar phosphate that can be found within the human body . It plays a vital role in cellular communication and function as it is a crucial component of glycoproteins and glycolipids .
Molecular Structure Analysis
The molecular formula of a-D-Mannose-1-phosphate sodium salt is C6H13O9P . It has a molecular weight of 260.14 (anhydrous free acid basis) . Another source mentions a molecular weight of 282.118 Da .Chemical Reactions Analysis
While specific chemical reactions involving a-D-Mannose-1-phosphate sodium salt are not detailed in the search results, it is known to be an intermediate in fructose and mannose metabolism .Physical and Chemical Properties Analysis
A-D-Mannose-1-phosphate sodium salt is a white powder. It is soluble in water and slightly soluble in ethanol. The compound has a melting point of 192-193 °C and a pKa of 1.2.Wissenschaftliche Forschungsanwendungen
Untersuchung von Glykoproteinen und Glykolipiden
α-D-Mannose-1-phosphat-Natriumsalz wird bei der Untersuchung der Struktur und Funktion von Glykoproteinen und Glykolipiden verwendet . Dies sind komplexe Moleküle, die in vielen biologischen Prozessen entscheidende Rollen spielen, darunter Zell-Zell-Interaktion, Immunantwort und Pathogenerkennung.
Regulierung von Stoffwechselwegen
Diese Verbindung wird auch zur Untersuchung der Regulierung von Stoffwechselwegen verwendet . Es ist ein Zwischenprodukt im Fructose- und Mannose-Stoffwechsel , und seine Untersuchung kann Einblicke in die Regulierung dieser Stoffwechselwege in verschiedenen Organismen und unter verschiedenen Bedingungen liefern.
Hormon- und Vitaminbiosynthese
This compound wird bei der Erforschung der Hormon- und Vitaminbiosynthese verwendet . Das Verständnis der Rolle dieser Verbindung in diesen biosynthetischen Wegen kann zur Entwicklung neuer therapeutischer Strategien für Krankheiten im Zusammenhang mit Hormon- und Vitaminmangel beitragen.
Enzymatische kolorimetrische Quantifizierung
Forscher haben eine enzymatische kolorimetrische Methode zur Quantifizierung von α-D-Mannose-1-phosphat entwickelt . Diese Methode wird nicht durch das Vorhandensein von D-Mannose, D-Mannosamin, N-Acetyl-D-Mannosamin, L-Mannose, β-1,4-Mannobiose, α-1,2-Mannobiose, Methyl-α-D-Mannosid oder Dimethylsulfoxid beeinflusst .
Probiotische Forschung
In einer Studie, die die Auswirkungen von diätetischen Probiotika-Einschlussmengen auf die Zusammensetzung von Darmschleim untersucht, wurde festgestellt, dass die Supplementierung mit this compound die Dicke der Darmschleimschicht erhöhte. Dies könnte möglicherweise die Barrierefunktion des Darms verbessern.
Biosynthese von Mannosiden in Polysacchariden, Glykoproteinen und Glykolipiden
α-D-Mannose-1-phosphat ist ein essentielles Zwischenprodukt bei der Biosynthese von Mannosiden in Polysacchariden, Glykoproteinen und Glykolipiden . Bei dieser Biosynthese wird α-Man1 P aus D-Mannose-6-phosphat (Man6 P) durch Phosphomannomutase (PMM, EC 5.4.2.8) gebildet und durch Mannose-1-phosphat-Guanylyltransferase (EC 2.7.7.13) in GDP-Mannose (GDP-Man) umgewandelt, um das Donorsubstrat für verschiedene Mannosyltransferasen zu sein .
Wirkmechanismus
Target of Action
The primary target of Alpha-D-Mannose-1-Phosphate Sodium Salt is the biochemical pathway of fructose and mannose metabolism . It plays a crucial role in cellular communication and function as it is a component of glycoproteins and glycolipids .
Mode of Action
Alpha-D-Mannose-1-Phosphate Sodium Salt interacts with its targets by serving as an intermediate in the metabolism of fructose and mannose . This interaction leads to changes in the metabolic pathways, affecting the production and utilization of these sugars in the body.
Biochemical Pathways
The compound affects the fructose and mannose metabolic pathways . As an intermediate, it contributes to the conversion of D-Mannose 6-phosphate to fructose 6-phosphate . This process is vital for the normal functioning of various biochemical processes in the body.
Result of Action
The action of Alpha-D-Mannose-1-Phosphate Sodium Salt at the molecular and cellular level results in the regulation of fructose and mannose metabolism . This regulation is crucial for maintaining cellular function and communication, as these sugars are key components of glycoproteins and glycolipids .
Action Environment
The action, efficacy, and stability of Alpha-D-Mannose-1-Phosphate Sodium Salt can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds or cofactors necessary for its action. For instance, its solubility in water suggests that it can be easily transported in bodily fluids . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Alpha-D-Mannose-1-phosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which are crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate and vice versa . These interactions are essential for the proper functioning of glycosylation pathways, which are vital for protein folding and stability.
Cellular Effects
Alpha-D-Mannose-1-phosphate sodium salt influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving glycoproteins. The compound affects gene expression by modulating the activity of transcription factors that are sensitive to glycosylation states. Additionally, it impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, Alpha-D-Mannose-1-phosphate sodium salt exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for phosphomannomutase and phosphoglucomutase, facilitating the conversion between different phosphorylated forms of mannose. This conversion is critical for maintaining the balance of mannose derivatives required for glycosylation and other metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-D-Mannose-1-phosphate sodium salt can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux .
Dosage Effects in Animal Models
The effects of Alpha-D-Mannose-1-phosphate sodium salt in animal models are dose-dependent. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can exhibit toxic effects, including disruptions in glycosylation and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .
Metabolic Pathways
Alpha-D-Mannose-1-phosphate sodium salt is involved in the metabolic pathways of fructose and mannose. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which facilitate the interconversion of mannose-6-phosphate and mannose-1-phosphate. These interactions are crucial for maintaining the proper balance of mannose derivatives necessary for glycosylation and other metabolic processes .
Transport and Distribution
Within cells, Alpha-D-Mannose-1-phosphate sodium salt is transported and distributed by specific transporters and binding proteins. These molecules ensure that the compound reaches its target sites, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The localization and accumulation of the compound are tightly regulated to maintain cellular homeostasis .
Subcellular Localization
Alpha-D-Mannose-1-phosphate sodium salt is primarily localized in the cytoplasm, where it participates in metabolic processes. It is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in glycosylation. The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .
Eigenschaften
CAS-Nummer |
99749-54-9 |
|---|---|
Molekularformel |
C6H11Na2O9P |
Molekulargewicht |
304.10 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1 |
InChI-Schlüssel |
DCOZWBXYGZXXRX-ATVZWOOISA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)


![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)






